molecular formula C20H16ClN3OS B2775089 4-((4-Chlorobenzyl)thio)-2-(3-methoxyphenyl)pyrazolo[1,5-a]pyrazine CAS No. 1207023-76-4

4-((4-Chlorobenzyl)thio)-2-(3-methoxyphenyl)pyrazolo[1,5-a]pyrazine

Cat. No.: B2775089
CAS No.: 1207023-76-4
M. Wt: 381.88
InChI Key: RFLIWSSHTKRNCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-((4-Chlorobenzyl)thio)-2-(3-methoxyphenyl)pyrazolo[1,5-a]pyrazine is a heterocyclic compound that features a pyrazolo[1,5-a]pyrazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-Chlorobenzyl)thio)-2-(3-methoxyphenyl)pyrazolo[1,5-a]pyrazine typically involves the reaction of 4-chlorobenzyl chloride with 2-(3-methoxyphenyl)pyrazolo[1,5-a]pyrazine in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the laboratory-scale synthesis to ensure scalability, cost-effectiveness, and safety. This could include the use of continuous flow reactors and automated synthesis platforms to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-((4-Chlorobenzyl)thio)-2-(3-methoxyphenyl)pyrazolo[1,5-a]pyrazine can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thioether group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorine atom on the benzyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-((4-Chlorobenzyl)thio)-2-(3-methoxyphenyl)pyrazolo[1,5-a]pyrazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-((4-Chlorobenzyl)thio)-2-(3-methoxyphenyl)pyrazolo[1,5-a]pyrazine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-((4-Chlorobenzyl)thio)-2-(3-methoxyphenyl)pyrazolo[1,5-a]pyrazine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it a valuable compound for specialized applications in various scientific fields.

Properties

IUPAC Name

4-[(4-chlorophenyl)methylsulfanyl]-2-(3-methoxyphenyl)pyrazolo[1,5-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClN3OS/c1-25-17-4-2-3-15(11-17)18-12-19-20(22-9-10-24(19)23-18)26-13-14-5-7-16(21)8-6-14/h2-12H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFLIWSSHTKRNCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NN3C=CN=C(C3=C2)SCC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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